molecular formula C9H8Cl2N2 B13815404 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-

Cat. No.: B13815404
M. Wt: 215.08 g/mol
InChI Key: HQEAWDBYRKZEHE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with chlorine atoms attached at the 6th position of the pyridine ring and the 3rd position of the ethyl side chain. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-chloroethylamine and 2-chloropyridine, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chlorine atoms or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyrrolopyridine derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For instance, it may inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- can be compared with other similar compounds such as:

    1H-Pyrrolo[2,3-B]pyridine: The parent compound without the chlorine substitutions.

    6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A similar compound with different substitution patterns.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different ring fusion.

The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H8Cl2N2/c10-4-3-6-5-12-9-7(6)1-2-8(11)13-9/h1-2,5H,3-4H2,(H,12,13)

InChI Key

HQEAWDBYRKZEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)CCCl)Cl

Origin of Product

United States

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